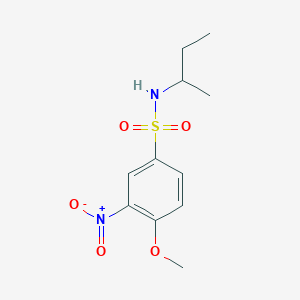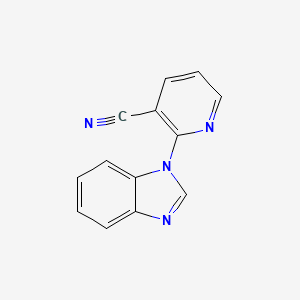![molecular formula C17H21NO3 B7461385 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one, also known as J147, is a synthetic compound that has been shown to have neuroprotective and cognitive-enhancing properties. J147 was first synthesized in 2011 by Schubert et al. and has since been the subject of numerous scientific studies due to its potential therapeutic applications in the treatment of age-related neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The exact mechanism of action of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one is not fully understood, but it is believed to target multiple pathways involved in neuroprotection and cognitive enhancement. This compound has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which promote the growth and survival of neurons. This compound also appears to modulate the activity of ion channels and reduce oxidative stress in neuronal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the upregulation of genes involved in mitochondrial function and the reduction of inflammation in neuronal cells. In vivo studies have also demonstrated that this compound can improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one in lab experiments is its low toxicity and high solubility in organic solvents, which makes it easy to administer to cells and animals. However, one limitation of using this compound is its relatively high cost compared to other neuroprotective compounds.
Future Directions
There are several potential future directions for research on 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one. One area of interest is the development of more efficient synthesis methods to reduce the cost of producing the compound. Another area of research is the investigation of this compound's potential therapeutic applications in other neurodegenerative diseases such as Parkinson's and Huntington's. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on neuronal function.
Synthesis Methods
The synthesis of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one involves the condensation of two precursor molecules, curcumin and cyclohexanone, followed by a series of chemical modifications. The final product is a yellow-orange powder that is soluble in organic solvents such as DMSO.
Scientific Research Applications
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. In vitro studies have shown that this compound can protect against beta-amyloid-induced toxicity and reduce inflammation in neuronal cells. In vivo studies in mice have demonstrated that this compound can improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.
properties
IUPAC Name |
7-ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-12-5-6-15-13(9-17(20)21-16(15)8-12)10-18-7-3-4-14(19)11-18/h5-6,8-9,14,19H,2-4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGFAOOIMGNBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)



![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)

![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)




![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)